![molecular formula C12H17N3O3S B7631521 3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole
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Overview
Description
3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole is a chemical compound with the molecular formula C14H18N4O3S. It is commonly referred to as "3M-3MS" and is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has been widely studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit tumor growth.
Mechanism of Action
The mechanism of action of 3M-3MS involves the inhibition of the enzyme cyclooxygenase-2 (3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting 3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole, 3M-3MS reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, 3M-3MS has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Helicobacter pylori, which is known to cause stomach ulcers. In addition, 3M-3MS has been shown to have neuroprotective effects, which may make it useful in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3M-3MS in lab experiments is its potent inhibitory effects on 3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole. This makes it a useful tool for studying the role of 3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole in various biological processes. However, one limitation of using 3M-3MS is its potential toxicity. High doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 3M-3MS. One area of interest is the development of new anti-inflammatory drugs based on the structure of 3M-3MS. Another potential direction is the use of 3M-3MS as a tool for studying the role of 3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole in various biological processes. Finally, further research is needed to determine the potential uses of 3M-3MS in the treatment of various diseases, including cancer and neurological disorders.
Synthesis Methods
The synthesis of 3M-3MS involves the reaction of 2-methyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methyl-4-propyl-1,2,4-triazole in the presence of a base to form the desired product.
Scientific Research Applications
3M-3MS has been extensively studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response. In addition, 3M-3MS has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
3-methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-4-6-15-10(3)13-14-12(15)8-19(16,17)11-5-7-18-9(11)2/h5,7H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPLUGOVXNSZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CS(=O)(=O)C2=C(OC=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole |
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